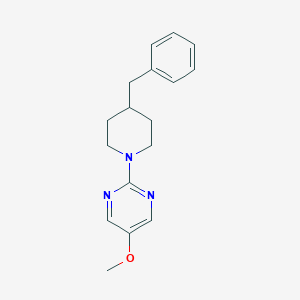![molecular formula C18H23N3O2 B6445780 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548993-88-8](/img/structure/B6445780.png)
2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine (2-MPMP) is an organic compound belonging to the class of pyrazines. It is a colorless solid that has been used in the synthesis of pharmaceuticals and other organic compounds. 2-MPMP has also been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a substrate for the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been used to study the interaction between enzymes and their substrates, as well as the mechanism of action of certain drugs.
Wirkmechanismus
2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has been studied for its potential mechanisms of action. It has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to cause an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine in laboratory experiments include its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of different experiments. The main limitation of using this compound in laboratory experiments is that its effects are not yet fully understood, and further research is needed to fully elucidate its mechanisms of action.
Zukünftige Richtungen
The future directions for research on 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine include further investigation into its potential mechanisms of action and biochemical and physiological effects. In addition, further research is needed to determine the potential therapeutic applications of this compound, as well as its potential toxicity and side effects. Further research is also needed to determine the potential uses of this compound in the synthesis of pharmaceuticals and other organic compounds.
Synthesemethoden
2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can be synthesized by the condensation reaction of 1-methylpiperidine with 3-methoxyphenylmethylene pyrazine. This reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of 70°C. The reaction is typically performed in the presence of a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
2-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-17-4-2-3-16(11-17)13-21-9-5-15(6-10-21)14-23-18-12-19-7-8-20-18/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZFCLGRQUWBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)
![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6445722.png)
![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-ethylpiperazine](/img/structure/B6445729.png)
![N-[(4-methoxyphenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445731.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)
![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)
![2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445739.png)
![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)
![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)
![2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445774.png)
![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445805.png)
